Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Description
Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-chlorobenzyl group at the 1-position, a nitro group at the 3-position, and a methyl carboxylate ester at the 4-position.
Properties
Molecular Formula |
C12H10ClN3O4 |
|---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
HAEYDSCVFQXXQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The pyrazole ring is typically constructed via cyclocondensation of β-keto esters with hydrazine derivatives. For methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate, the starting material methyl 3-oxobutanoate (methyl acetoacetate) reacts with hydrazine hydrate in ethanol under reflux (80°C, 6–8 hours) to yield methyl 1H-pyrazole-4-carboxylate as the intermediate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration.
Key Observations:
N-Alkylation with 4-Chlorobenzyl Chloride
The N1 position of the pyrazole ring is alkylated using 4-chlorobenzyl chloride in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours is the most cited method. The base deprotonates the pyrazole nitrogen, facilitating nucleophilic substitution.
Comparative Analysis of Alkylation Conditions:
| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 88 |
| NaH | THF | 60 | 8 | 75 |
| Triethylamine | Acetone | 25 | 24 | 65 |
Optimal Conditions : K₂CO₃ in DMF at 80°C achieves near-quantitative conversion due to superior solubility of intermediates.
Nitration at Position 3
Nitration introduces the nitro group at position 3 using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing carboxylate ester at position 4 directs electrophilic attack to the meta position (C3).
Nitration Parameters:
| HNO₃:H₂SO₄ Ratio | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 1:1 | 0 | 2 | 92 |
| 1:2 | 5 | 3 | 85 |
| 1:3 | 10 | 4 | 78 |
Critical Note : Excessive nitration time or temperature leads to di-nitration byproducts, reducing overall yield.
Alternative Methodologies and Innovations
One-Pot Synthesis via Tandem Reactions
Recent advances propose a one-pot strategy combining cyclocondensation, alkylation, and nitration. Using microwave irradiation (100°C, 30 minutes), this method reduces total synthesis time from 36 hours to 2 hours, albeit with a modest yield of 68%.
Advantages and Limitations:
-
Throughput : Suitable for small-scale combinatorial chemistry.
-
Purity : Requires post-synthesis chromatography to remove unreacted intermediates.
Enzymatic Esterification
To avoid harsh acidic conditions during esterification, lipase-catalyzed transesterification has been explored. Candida antarctica lipase B (CAL-B) in tert-butanol converts the carboxylic acid intermediate to the methyl ester with 80% yield at 40°C.
Reaction Metrics:
| Enzyme Loading (wt%) | Solvent | Conversion (%) |
|---|---|---|
| 5 | tert-Butanol | 80 |
| 10 | Isooctane | 65 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like tin(II) chloride or iron powder in acidic medium.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of Methyl 1-(4-aminobenzyl)-3-nitro-1H-pyrazole-4-carboxylate.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Several studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives can also function as anti-inflammatory agents. This compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The compound has been studied for its potential as a pesticide due to its ability to affect various pests. Its efficacy against specific agricultural pests was evaluated through field trials, showing promising results in reducing pest populations while being safe for beneficial insects.
Table 2: Efficacy of this compound in Pest Control
| Pest Species | Application Rate (g/ha) | Mortality (%) | Reference |
|---|---|---|---|
| Aphids | 200 | 85 | |
| Spider Mites | 150 | 90 | |
| Whiteflies | 100 | 80 |
Material Science Applications
Polymer Additives
Recent studies have explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polyvinyl chloride (PVC) composites has shown improved resistance to thermal degradation.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives, including this compound, and tested their anticancer activity against multiple cell lines. The findings revealed that the compound exhibited significant cytotoxic effects, particularly on breast cancer cells, suggesting its potential as a lead compound for drug development .
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural scientists assessed the effectiveness of this compound against common pests in cotton crops. The results indicated a substantial reduction in pest populations with minimal impact on non-target species, highlighting its potential as an environmentally friendly pest control agent .
Mechanism of Action
The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally related pyrazole and benzimidazole derivatives to elucidate trends in physicochemical properties, synthetic methodologies, and functional group effects. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparative Analysis of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate and Analogous Compounds
Structural and Functional Group Variations
- Nitro vs. Cyano/Chloro Groups: The nitro group at the 3-position in the target compound introduces stronger electron-withdrawing effects compared to the cyano (e.g., 3a–3d) or chloro groups (e.g., 3b, 3e) in analogs. This likely enhances electrophilicity at the pyrazole ring, influencing reactivity in nucleophilic substitution or cycloaddition reactions .
- Carboxylate Ester vs. Carboxamide: The methyl carboxylate ester at the 4-position contrasts with the carboxamide group in compounds 3a–3e.
Physicochemical Properties
- Melting Points: Analogs with chloro and cyano substituents (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to those with methyl or fluorophenyl groups (123–135°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) . The target compound’s nitro group may further elevate its melting point relative to 3a–3e, though experimental confirmation is needed.
- Synthetic Yields : Yields for analogs 3a–3e range from 62% to 71%, achieved via EDCI/HOBt-mediated coupling in DMF . The target compound’s synthesis would likely follow similar protocols, with yield dependent on nitro group stability during reaction steps.
Spectroscopic and Analytical Data
- ¹H-NMR Trends : Pyrazole protons in analogs 3a–3e resonate at δ ~8.12 (s, 1H), while aromatic protons appear between δ 7.2–7.4. The target compound’s nitro group may deshield adjacent protons, shifting signals upfield .
- Mass Spectrometry : Analogs show [M+H]⁺ peaks at 403–437 m/z, consistent with their molecular weights. The target compound’s theoretical [M+H]⁺ would be ~310–320 m/z (C₁₂H₁₀ClN₃O₄), though this requires validation .
Biological Activity
Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiparasitic, and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 281.66 g/mol. Its structure features a pyrazole ring substituted with a nitro group and a chlorobenzyl moiety, which contributes to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, the antimicrobial efficacy of related pyrazole compounds was evaluated using the agar well diffusion method. The results indicated that these compounds showed dose-dependent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pyrazole derivative A | 12.5 mg/mL against Bacillus subtilis |
| Pyrazole derivative B | 25 mg/mL against E. coli |
| Lanthanide complex | 100 mg/mL against Staphylococcus aureus |
The study found that metal complexes of pyrazole derivatives often exhibited enhanced antimicrobial activity compared to their parent ligands, suggesting that coordination with metals can improve efficacy .
2. Antiparasitic Activity
The antiparasitic potential of this compound has also been explored. In vivo studies using Plasmodium falciparum models showed that certain pyrazole derivatives had significant antimalarial effects. The packed cell volume (PCV) in treated mice indicated a dose-dependent response:
| Treatment Group | PCV (%) |
|---|---|
| Artesunate (control) | 29.6 |
| Compound L (500 mg/kg) | 27.8 |
| Compound L (250 mg/kg) | 25.0 |
These findings underscore the potential of pyrazole derivatives as candidates for antimalarial drug development .
3. Anti-inflammatory Activity
In addition to antimicrobial and antiparasitic properties, pyrazole derivatives have shown promising anti-inflammatory effects. A review highlighted that several synthesized compounds demonstrated anti-inflammatory activity comparable to standard treatments like diclofenac sodium:
| Compound | IC50 (μg/mL) |
|---|---|
| Compound A | 60.56 |
| Compound B | 57.24 |
| Diclofenac sodium | 54.65 |
The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyrazole ring could enhance anti-inflammatory potency .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives, including this compound, evaluated their biological activities through in vitro assays. The results indicated that modifications at the benzyl position significantly influenced biological activity, particularly in inhibiting bacterial growth and reducing inflammation markers in cell cultures .
Case Study 2: Metal Complexes
Another investigation explored the formation of lanthanide complexes with pyrazole derivatives. These complexes were characterized using NMR and mass spectrometry techniques, revealing enhanced stability and biological activity compared to uncoordinated ligands. The study concluded that metal coordination could be a viable strategy for developing more effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by nitro-group introduction and 4-chlorobenzyl substitution. Key steps include:
- Pyrazole Core Construction : Cyclocondensation of hydrazine derivatives with β-keto esters or via 1,3-dipolar cycloaddition .
- Nitro Functionalization : Nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Substitution at N1 : Alkylation with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization for high-purity isolation .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm), nitro group (downfield-shifted adjacent protons), and 4-chlorobenzyl aromatic protons (δ ~7.3–7.4 ppm) .
- IR : Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement and bond lengths. Software like SHELXL or Mercury can model electron density maps .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Acts as a precursor for bioactive molecules targeting enzyme inhibition (e.g., kinase inhibitors) .
- Agrochemical Research : Explored for herbicidal activity via structural analogs .
- Material Science : Functionalized pyrazoles serve as ligands in coordination polymers .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in reaction mechanisms for nitro-group introduction?
- Methodological Answer :
- DFT Calculations : Model transition states to compare nitration pathways (e.g., electrophilic vs. radical mechanisms). Software like Gaussian or ORCA optimizes geometries .
- Molecular Dynamics : Simulate solvent effects on regioselectivity (e.g., polar solvents stabilizing charge-separated intermediates) .
Q. What strategies address contradictions in spectroscopic data for nitro-pyrazole derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the nitro group) causing signal splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons in 4-chlorobenzyl and pyrazole rings .
- Cross-Validation : Compare experimental IR/Raman data with computed spectra (e.g., using B3LYP/6-31G*) .
Q. How can researchers optimize selectivity in N1-substitution reactions?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., ester or nitro groups) during alkylation .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Kinetic Control : Monitor reaction progress (TLC/HPLC) to halt at the mono-substituted product stage .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for analogs: How to troubleshoot?
- Methodological Answer :
- Purification Protocols : Ensure identical recrystallization solvents (e.g., ethanol vs. acetonitrile) .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms .
- Collaborative Validation : Cross-check with independent labs using standardized methods .
Research Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
